molecular formula C19H18N4O3 B2691709 5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide CAS No. 1797597-85-3

5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Cat. No. B2691709
CAS RN: 1797597-85-3
M. Wt: 350.378
InChI Key: PNYARVNUWLTFNL-UHFFFAOYSA-N
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Description

The compound “5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropyl group, an oxadiazole ring, and an isoxazole ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research on compounds structurally similar to 5-cyclopropyl-N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide has focused on understanding their crystal and molecular structures. For instance, the study of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in a related reaction, provided insights into its crystal structure through single-crystal X-ray analysis, highlighting its potential in structural chemistry (Viterbo, Calvino, & Serafino, 1980).

Tuberculostatic Activity

Research into similar 1,3,4-oxadiazole and triazole derivatives has shown potential in treating tuberculosis. A study synthesized and evaluated the tuberculostatic activity of certain phenylpiperazineacetic hydrazide derivatives, indicating their effectiveness in inhibiting tuberculosis with minimum inhibiting concentrations (MICs) within a specific range (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Anticancer Applications

A study explored the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity against various cancer cell lines. This suggests potential applications of similar compounds in cancer treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Insecticidal Activities

Another research area involves studying the insecticidal properties of 1,3,4-oxadiazoles. A study synthesized 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles, evaluating their effectiveness against armyworms. This demonstrates the potential of similar compounds in agricultural applications (Shi, Qian, Song, Zhang, & Li, 2000).

Antimicrobial Evaluation

Novel carbazole derivatives, including 1,3,4-oxadiazoles, have been synthesized and evaluated for antimicrobial activities. These compounds showed significant antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Sharma, Kumar, & Pathak, 2014).

Future Directions

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

5-cyclopropyl-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(15-10-16(25-22-15)11-5-6-11)20-14-4-2-1-3-13(14)9-17-21-18(23-26-17)12-7-8-12/h1-4,10-12H,5-9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYARVNUWLTFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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